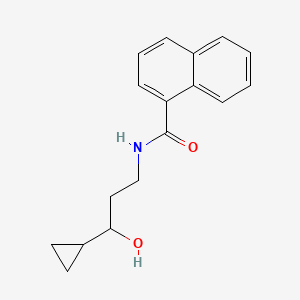
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, also known as CYM-51010, is a chemical compound that has been studied for its potential therapeutic applications. It is a naphthylamide derivative that has been shown to have anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide derivatives have been explored in the synthesis of complex molecular structures. For instance, the creation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes indicates the potential of such compounds in synthetic chemistry (Bowles, Clayden, & Tomkinson, 1995).
Antitumor Properties
- Some derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide have shown significant antitumor properties. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, has demonstrated cytotoxicity against various human tumor cell lines, indicating the compound's potential as a therapeutic agent in cancer treatment (Mukherjee et al., 2010).
Enhancing Solubility of Organic Compounds
- Hydroxypropyl derivatives of naphthamide, such as hydroxypropyl-β-cyclodextrin, have been used to increase the solubility of low-polarity organic compounds. This property is significant in environmental and pharmaceutical applications, where solubility enhancement is often required (Wang & Brusseau, 1993).
Bactericidal Effects
- Certain naphthamide derivatives exhibit bactericidal properties. For example, 2-hydroxy-3-(cyclohexylpropyl)-1,4-naphthoquinone has shown bactericidal action against Bacillus megaterium, highlighting its potential use in antibacterial applications (Olenick, Cook, & Hahn, 1971).
Antiprotozoal Activity
- Naphthalene derivatives, including those related to N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, have shown antiprotozoal activity. This suggests their potential use in treating diseases caused by protozoan parasites (Ganapaty et al., 2006).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(13-8-9-13)10-11-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIIUCCHKHXIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

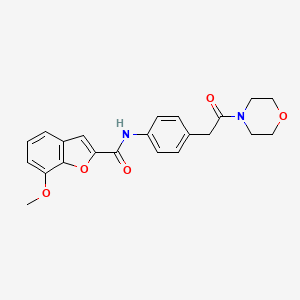
![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
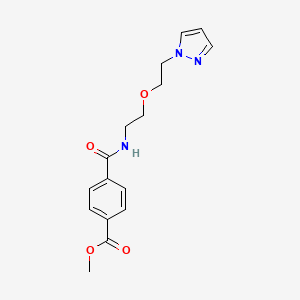
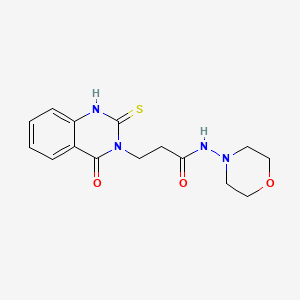
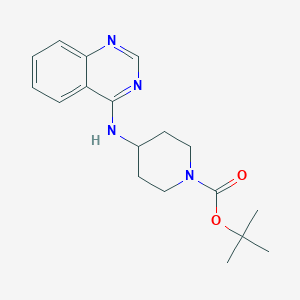
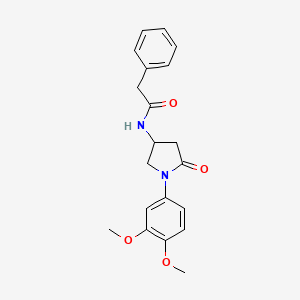
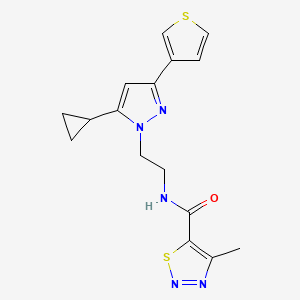
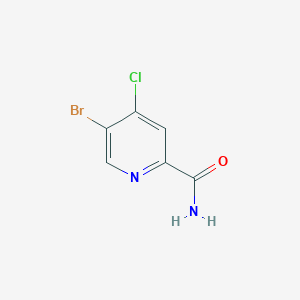
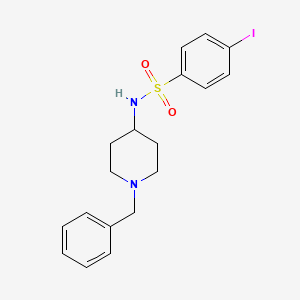
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
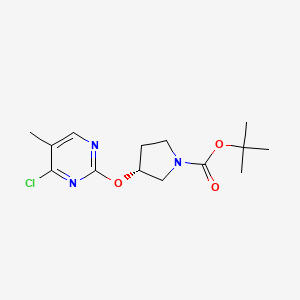
![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
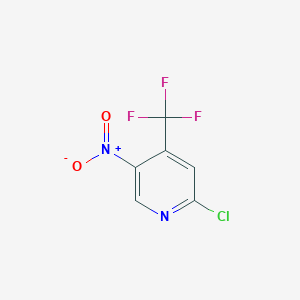
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)